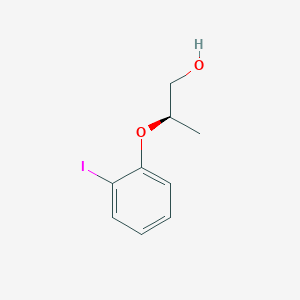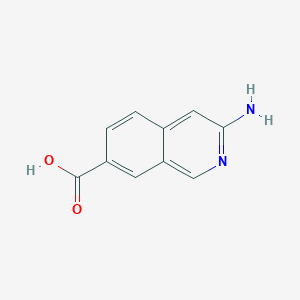
3-氨基异喹啉-7-羧酸
描述
“3-Aminoisoquinoline-7-carboxylic acid” is a chemical compound with the CAS Number: 1337881-34-1 . Its linear formula is C10H8N2O2 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Aminoisoquinoline-7-carboxylic acid” can be represented by the InChI code: 1S/C10H8N2O2/c11-9-4-6-1-2-7(10(13)14)3-8(6)5-12-9/h1-5H,(H2,11,12)(H,13,14) . The molecular weight of the compound is 188.19 .
Physical and Chemical Properties Analysis
“3-Aminoisoquinoline-7-carboxylic acid” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .
科学研究应用
药物发现与药物化学
3-氨基异喹啉-7-羧酸: 由于其存在于具有多种生物活性的化合物中,因此在药物化学中是一个宝贵的支架。 它作为开发新药物的核心结构,特别是在合成治疗各种疾病的喹啉衍生物方面 .
天然生物碱的合成
异喹啉,包括那些源自3-氨基异喹啉-7-羧酸的异喹啉,在天然生物碱的合成中很重要。 这些化合物表现出广泛的生物活性,并用于生产抗癌和抗疟疾药物 .
抗菌剂的开发
研究表明,异喹啉的衍生物,如3-氨基异喹啉-7-羧酸,在抗菌应用中可以有效。 它们已被研究其破坏细菌细胞壁的潜力,并可能导致新的抗菌治疗的开发 .
有机合成中的催化
该化合物用于催化过程中以促进各种有机反应。 它在催化中的作用可以导致更有效和更环保的合成路线来生产复杂的有机分子 .
减少环境影响
在追求更环保的化学方面,3-氨基异喹啉-7-羧酸被用于旨在减少环境影响的合成方法。 这包括最大程度地减少有害试剂的使用,并促进更安全、更可持续的化学过程 .
安全和危害
作用机制
Target of Action
It is known that quinolines and quinolones, which include 3-aminoisoquinoline-7-carboxylic acid, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinolines and quinolones are known to exhibit high and selective activity attained through different mechanisms of action
Biochemical Pathways
Quinolines and quinolones, in general, are known to affect a broad spectrum of bioactivities
Result of Action
Quinolines and quinolones, in general, are known to exhibit a broad spectrum of bioactivities
生化分析
Biochemical Properties
3-Aminoisoquinoline-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 3-Aminoisoquinoline-7-carboxylic acid can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 3-Aminoisoquinoline-7-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Aminoisoquinoline-7-carboxylic acid has been shown to affect the MAPK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Aminoisoquinoline-7-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cytochrome P450 enzymes by binding to their active sites . Additionally, 3-Aminoisoquinoline-7-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Aminoisoquinoline-7-carboxylic acid in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that the compound is relatively stable under standard laboratory conditions . It can degrade over time, leading to changes in its biochemical properties. Long-term exposure to 3-Aminoisoquinoline-7-carboxylic acid has been associated with alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Aminoisoquinoline-7-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity
Metabolic Pathways
3-Aminoisoquinoline-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are critical for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-Aminoisoquinoline-7-carboxylic acid within cells and tissues are essential for understanding its pharmacological properties. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 3-Aminoisoquinoline-7-carboxylic acid is crucial for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding the compound’s biochemical and pharmacological properties.
属性
IUPAC Name |
3-aminoisoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-4-6-1-2-7(10(13)14)3-8(6)5-12-9/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYMSZPSIYOAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737374 | |
| Record name | 3-Aminoisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337881-34-1 | |
| Record name | 3-Aminoisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
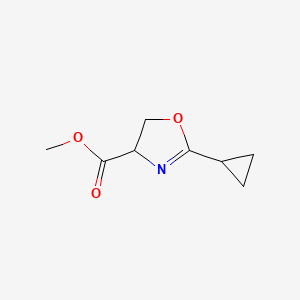
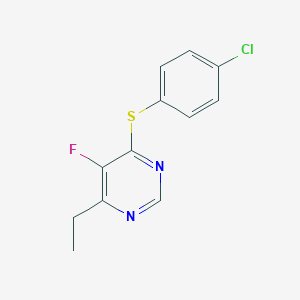
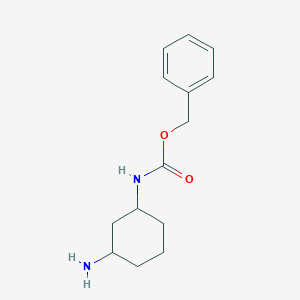
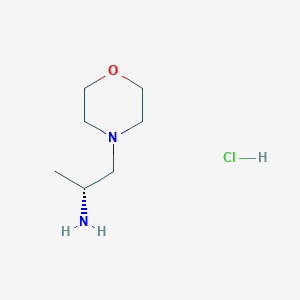

![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1509643.png)


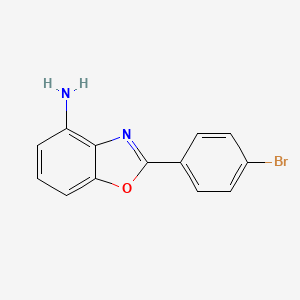
![2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1509672.png)
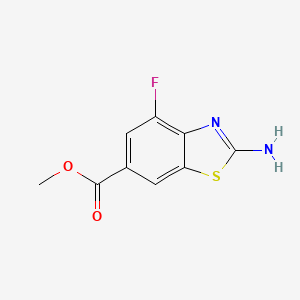
![3-(2-(2,4-Difluorophenoxy)-6-oxo-6H-pyrido[1,2-b]pyridazin-5-yl)-4-methoxybenzoic acid](/img/structure/B1509677.png)
![2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole](/img/structure/B1509683.png)
